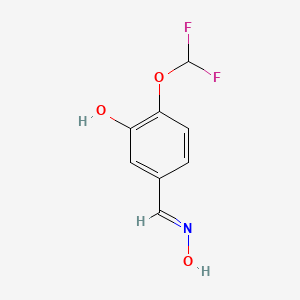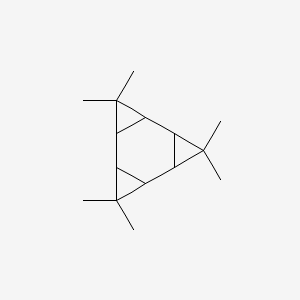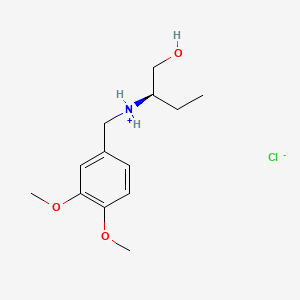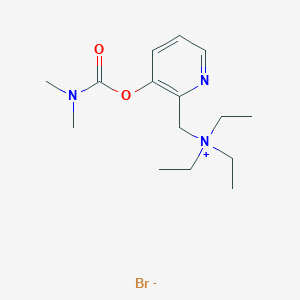
2-Pyridinemethanaminium, 3-(((dimethylamino)carbonyl)oxy)-N,N,N-triethyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium bromide is a quaternary ammonium compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a dimethylcarbamoyloxy group and a triethylazanium moiety. It is often used in experimental and research settings due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium bromide typically involves the reaction of pyridine derivatives with dimethylcarbamoyl chloride and triethylamine. The process can be summarized as follows:
Starting Materials: Pyridine derivative, dimethylcarbamoyl chloride, triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at low temperatures (0°C) to control the reactivity of the intermediates.
Procedure: The pyridine derivative is first reacted with dimethylcarbamoyl chloride to form the dimethylcarbamoyloxy-pyridine intermediate. This intermediate is then treated with triethylamine to form the final quaternary ammonium compound.
Industrial Production Methods
In an industrial setting, the production of [3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium bromide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium bromide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, water radical cations.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quaternary ammonium compounds.
Scientific Research Applications
[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium bromide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of [3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s quaternary ammonium structure allows it to bind to negatively charged sites on proteins, thereby inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Hyoscine butylbromide: Another quaternary ammonium compound used for its antispasmodic properties.
Hyoscine hydrobromide: Used to prevent motion sickness and has a similar structure but different pharmacological effects.
Uniqueness
[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium bromide is unique due to its specific substitution pattern on the pyridine ring and the presence of the dimethylcarbamoyloxy group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
66967-88-2 |
|---|---|
Molecular Formula |
C15H26BrN3O2 |
Molecular Weight |
360.29 g/mol |
IUPAC Name |
[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium;bromide |
InChI |
InChI=1S/C15H26N3O2.BrH/c1-6-18(7-2,8-3)12-13-14(10-9-11-16-13)20-15(19)17(4)5;/h9-11H,6-8,12H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
QMBGVIARFVVBJW-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CC1=C(C=CC=N1)OC(=O)N(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


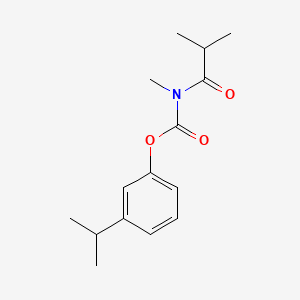
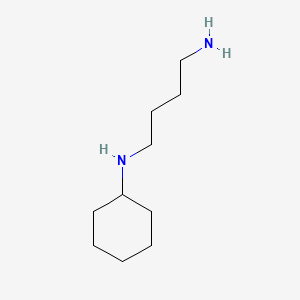
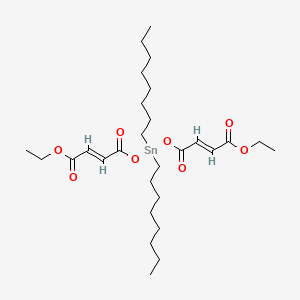
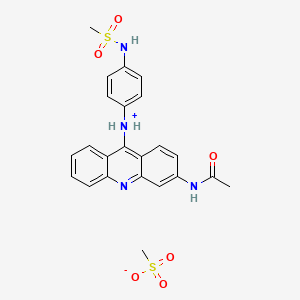
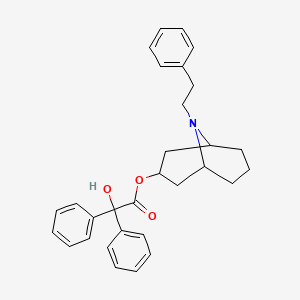
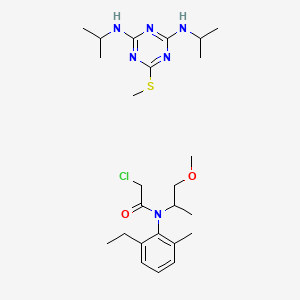
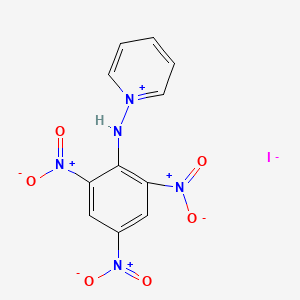
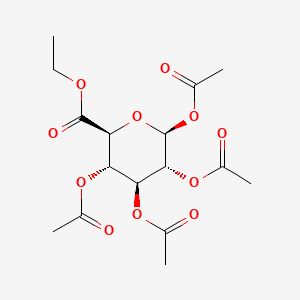
![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/structure/B13765545.png)
